E3 Ligand-Linker Conjugate 6

Übersicht

Beschreibung

E3 Ligand-Linker Conjugate 6 is a bifunctional molecule designed for use in proteolysis-targeting chimeras (PROTACs). These compounds are engineered to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. The this compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting a protein of interest. This conjugate facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligand-Linker Conjugate 6 involves several steps:

Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification.

Linker Attachment: The synthesized ligand is then attached to a linker molecule. This step often involves amide coupling reactions, click chemistry, or other suitable methods to ensure a stable and functional connection.

Final Conjugation: The final step involves conjugating the linker-ligand complex to the molecule targeting the protein of interest.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing robust purification techniques such as chromatography and crystallization .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly during the synthesis and purification stages.

Substitution: Substitution reactions are commonly used in the synthesis of the ligand and linker components.

Coupling Reactions: Amide coupling and click chemistry are frequently employed to attach the linker to the ligand and the target molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), methanol.

Major Products: The major product of these reactions is the fully assembled this compound, ready for use in PROTAC applications. By-products may include unreacted starting materials and side products from incomplete reactions .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of E3 Ligand-Linker Conjugate 6 can be categorized into several domains:

Cancer Research

- Mechanism : this compound has been utilized to develop PROTACs targeting oncogenic proteins, such as BRD4 and estrogen receptors. These PROTACs promote the degradation of these proteins, leading to reduced cancer cell proliferation.

- Case Study : A study demonstrated that a PROTAC incorporating this compound effectively degraded BRD4 in multiple myeloma cells, resulting in significant apoptosis .

Autoimmune Diseases

- Mechanism : The conjugate is employed in designing PROTACs that target proteins involved in immune responses. By degrading specific immune modulators, these PROTACs can potentially alleviate autoimmune conditions.

- Case Study : Research showed that targeting a key inflammatory cytokine with a PROTAC led to diminished symptoms in models of rheumatoid arthritis .

Neurodegenerative Disorders

- Mechanism : this compound is also being explored for its potential in targeting misfolded proteins associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

- Case Study : A PROTAC designed with this conjugate successfully induced the degradation of tau protein aggregates, which are implicated in Alzheimer's disease .

Data Table: Comparison of E3 Ligand-Linker Conjugates

Design Considerations for Linkers

The linker plays a critical role in the effectiveness of PROTACs. Key considerations include:

Wirkmechanismus

The mechanism of action of E3 Ligand-Linker Conjugate 6 involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, with specific interactions between the ligand, linker, and target protein .

Vergleich Mit ähnlichen Verbindungen

Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar in structure and function, but with different ligands and linkers.

Cereblon (CRBN) Ligand-Linker Conjugates: Another class of PROTACs with distinct ligands targeting the CRBN E3 ligase.

Mouse Double Minute 2 Homologue (MDM2) Ligand-Linker Conjugates: Targeting the MDM2 E3 ligase for protein degradation.

Uniqueness: E3 Ligand-Linker Conjugate 6 is unique due to its specific ligand and linker combination, which provides distinct binding affinities and degradation efficiencies. This uniqueness allows for targeted degradation of specific proteins that may not be effectively targeted by other PROTACs .

Biologische Aktivität

E3 Ligand-Linker Conjugate 6 is a significant component in the development of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively target and degrade specific proteins within cells. This article explores the biological activity of this compound, detailing its mechanisms, applications, and research findings.

Overview of PROTAC Technology

PROTACs are bifunctional molecules that consist of:

- A ligand for a target protein (POI).

- A ligand for an E3 ubiquitin ligase.

- A linker connecting the two ligands.

This design allows for the targeted ubiquitination and subsequent degradation of the POI via the ubiquitin-proteasome system. E3 ligases play a crucial role in this process, as they facilitate the transfer of ubiquitin to the target protein, marking it for degradation .

Biological Activity

This compound has demonstrated notable biological activity in various studies:

- Targeted Degradation : The conjugate effectively recruits E3 ligases to target proteins, leading to their ubiquitination and degradation. This has been shown in studies where conjugates targeting proteins involved in cancer and neurodegenerative diseases were developed .

- Mechanistic Insights : Research indicates that the specific choice of E3 ligase (such as Cereblon or VHL) and the linker length significantly influence the degradation efficiency of the target protein. For instance, varying linker lengths can affect the spatial orientation of the PROTAC complex, thereby impacting its activity .

Case Studies

- Cereblon-Mediated Degradation :

- VHL-Based PROTACs :

Table 1: Summary of Biological Activities of this compound

| Study Reference | Target Protein | E3 Ligase Used | Degradation Efficiency | Linker Length |

|---|---|---|---|---|

| BRD4 | Cereblon | High | 4 units PEG | |

| CDK4/6 | VHL | Moderate | 2 units PEG | |

| Tau | Cereblon | High | Variable | |

| GFP-HaloTag7 | VHL | High | 2 units PEG |

Research Findings

- Linker Optimization : Studies have shown that modifying linker lengths can drastically alter the biological activity of PROTACs. Shorter linkers tend to enhance binding affinity and degradation efficiency, while longer linkers may hinder effective complex formation .

- Efficacy Across Different Proteins : The versatility of this compound has been demonstrated across various target proteins, including those implicated in cancer and neurodegenerative disorders. This highlights its potential as a therapeutic agent in diverse clinical applications .

Eigenschaften

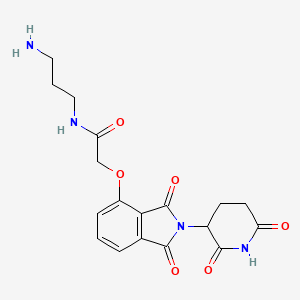

IUPAC Name |

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNDRMMTYGQIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.